

3-(Dipropylcarbamoyl)phenylboronic acid molecular weight

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Compound of Interest

3-

Compound Name: (Dipropylcarbamoyl)phenylboronic
acid

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An In-depth Technical Guide to **3-(Dipropylcarbamoyl)phenylboronic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **3-(Dipropylcarbamoyl)phenylboronic acid**, a functionalized arylboronic acid of increasing interest to researchers in medicinal chemistry and materials science. We delve into its core physicochemical properties, centered around its precise molecular weight, and extend into its synthesis, potential applications, and essential handling protocols. This document is intended to serve as a foundational resource for scientists and professionals in drug development, offering both theoretical insights and practical methodologies related to this compound. Key discussions include its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions and its potential in the design of stimuli-responsive materials and targeted drug delivery systems, leveraging the unique reactivity of the boronic acid moiety.

Introduction: The Significance of Arylboronic Acids in Modern Chemistry

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry.^{[1][2]} Their general stability, low toxicity, and ease of

handling make them superior reagents in many contexts, most notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling.[2][3] Beyond their synthetic utility, the boronic acid functional group possesses a unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes biologically crucial molecules like saccharides.[4][5] This specific interaction has opened avenues for their use in glucose sensors, targeted drug delivery platforms, and mucoadhesive formulations.[6][7][8]

3-(Dipropylcarbamoyl)phenylboronic acid is a member of this important class of compounds, distinguished by the presence of a dipropylcarbamoyl group at the meta-position of the phenyl ring. This functionalization imparts specific steric and electronic properties, influencing the molecule's reactivity, solubility, and potential biological interactions. This guide will explore the essential technical details of this compound, providing researchers with the necessary information for its effective application.

Physicochemical Properties and Molecular Identification

Accurate identification and characterization are paramount for any chemical reagent. The fundamental properties of **3-(Dipropylcarbamoyl)phenylboronic acid** are summarized below. The molecular weight, derived from its chemical formula, is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

Key Data and Properties

Property	Value	Source
Molecular Weight	249.11 g/mol	[9]
Molecular Formula	C ₁₃ H ₂₀ BNO ₃	[9]
CAS Number	850567-39-4	[9]
Density	1.1 g/cm ³	[9]
Boiling Point	454.3°C at 760 mmHg	[9]
Flash Point	228.5°C	[9]
Appearance	White to off-white solid (Typical)	General knowledge

Chemical Structure

The structure of **3-(Dipropylcarbamoyl)phenylboronic acid** features a central phenyl ring substituted with a boronic acid group [-B(OH)₂] and a dipropylcarbamoyl group [-C(=O)N(CH₂CH₂CH₃)₂].

Caption: Chemical structure of **3-(Dipropylcarbamoyl)phenylboronic acid**.

Synthesis and Purification

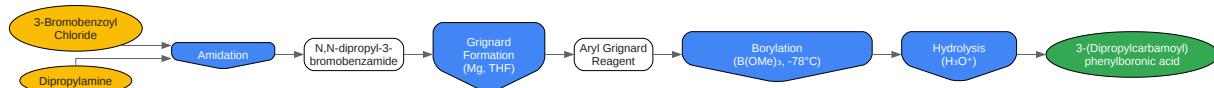
The synthesis of functionalized phenylboronic acids typically involves the borylation of an aryl-metal intermediate.[\[2\]](#) A common and effective method is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[\[10\]](#)

Representative Synthetic Workflow

A plausible synthesis for **3-(Dipropylcarbamoyl)phenylboronic acid** starts from 3-bromobenzoyl chloride.

- Amidation: 3-Bromobenzoyl chloride is reacted with dipropylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to form N,N-dipropyl-3-bromobenzamide.

- Grignard Formation: The resulting aryl bromide is treated with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent.
- Borylation: The Grignard reagent is then added to a solution of trimethyl borate at low temperature (e.g., -78°C). This electrophilic trapping step forms a boronate ester intermediate.
- Hydrolysis: The reaction mixture is quenched with an aqueous acid (e.g., HCl), which hydrolyzes the boronate ester to yield the final **3-(Dipropylcarbamoyl)phenylboronic acid**.



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Caption: A plausible synthetic workflow for the target molecule.

Purification and Characterization

Purification of the crude product is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The purity and identity of the final compound should be confirmed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the structure and C-H framework. ^{11}B NMR can be used to verify the boron environment.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Melting Point Analysis: To assess purity.

Applications in Research and Drug Development

The utility of **3-(Dipropylcarbamoyl)phenylboronic acid** stems from the combined properties of its functional groups.

Suzuki-Miyaura Cross-Coupling Reactions

As a substituted phenylboronic acid, its primary application is as a building block in Suzuki-Miyaura cross-coupling reactions.^[1] It serves as the organoboron nucleophile to be coupled with various organic halides or triflates (the electrophile) in the presence of a palladium catalyst and a base. This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals and advanced materials. The dipropylcarbamoyl group can modulate the electronic nature of the phenyl ring and provide steric influence, potentially affecting reaction kinetics and yields.

Stimuli-Responsive Materials and Drug Delivery

The boronic acid moiety is capable of forming a reversible covalent bond with diols.^[5] This interaction is pH-dependent; the bond is more stable at physiological or slightly alkaline pH and dissociates under acidic conditions.^[6] This property is the foundation for creating "smart" materials.

- **Glucose Sensing:** Polymers functionalized with this molecule could be used to create hydrogels that swell or shrink in response to glucose concentrations.^[11]
- **Targeted Drug Delivery:** Nanoparticles functionalized with **3-(Dipropylcarbamoyl)phenylboronic acid** could be designed to bind to glycosylated proteins or cell surfaces that are overexpressed in cancer cells, enabling targeted drug delivery.^{[6][12]} The acidic tumor microenvironment could then trigger the release of a conjugated drug.

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